2-Ethyl-6-methoxypyrazine

Overview

Description

2-Ethyl-6-methoxypyrazine is a flavoring agent . It has a potato type odor and a nutty type flavor . It is used as a flavor additive in the food industry .

Synthesis Analysis

This compound can be synthesized chemically or biologically . It is formed during food thermal processing . The formation of pyrazines is closely related to the Maillard reaction, which involves the reaction between the α-dicarbonyl and amino acid groups to yield an aminoketone .Molecular Structure Analysis

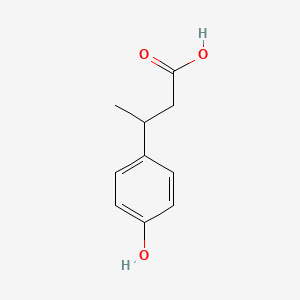

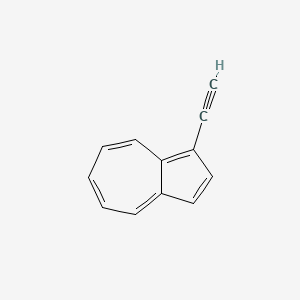

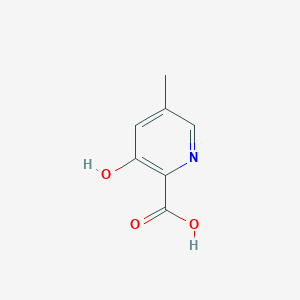

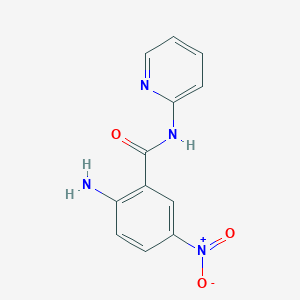

The molecular formula of this compound is C7H10N2O . Its average mass is 138.167 Da and its monoisotopic mass is 138.079315 Da .Chemical Reactions Analysis

The formation of this compound is closely related to the Maillard reaction . This reaction involves the reaction between the α-dicarbonyl and amino acid groups to yield an aminoketone .Physical And Chemical Properties Analysis

This compound is a volatile compound that shares a common chemical structure, including a monocyclic aromatic hydrocarbon with a counterpoint nitrogen atom . It can be synthesized chemically or biologically and can be used as flavor additives .Scientific Research Applications

Aroma Importance in Wines

2-Ethyl-6-methoxypyrazine, a compound in the methoxypyrazine family, plays a significant role in contributing to the aroma profiles of wines, particularly in Sauvignon Blanc. Studies have shown its involvement in imparting typical vegetative characters to wine, linked to the sensory experience and quality perception of wine consumers. For instance, Alberts et al. (2016) demonstrated the sensitive quantification of methoxypyrazines in South African Sauvignon Blanc wines, highlighting their substantial contribution to the wine's vegetative aroma. Similarly, the work of Sala et al. (2000) on solid-phase microextraction methods for determining methoxypyrazines in musts further underscores the technical advancements in analyzing these aroma compounds in wine production (Alberts et al., 2016; Sala et al., 2000).

Analytical Methodologies

The quantification and analysis of this compound and related compounds in wines and musts have seen significant methodological advancements. Techniques such as headspace solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS) have been pivotal. For example, Hjelmeland et al. (2016) developed a high throughput GC-MS/MS method for methoxypyrazine analysis in wine, providing a new avenue for the sensitive and accurate quantification of these compounds, which are critical for wine aroma and quality (Hjelmeland et al., 2016).

Viticultural and Enological Influences

The concentration of methoxypyrazines in grapes and wines, including this compound, can be influenced by various viticultural and enological practices. Research by Sidhu et al. (2015) delves into how viticultural practices, light exposure, grape maturation, climate, and vinification processes can affect the levels of these compounds, thereby impacting the sensory attributes of wines. Such studies provide valuable insights for winemakers to optimize wine quality by managing the levels of key aroma compounds through vineyard and winery practices (Sidhu et al., 2015).

Genetic and Molecular Aspects

On a molecular level, the biosynthesis of methoxypyrazines, including this compound, involves complex genetic pathways. Dunlevy et al. (2013) identified a methyltransferase gene essential for methoxypyrazine-derived flavors in wine, shedding light on the genetic underpinnings of these aroma compounds in grapes. Understanding these genetic factors opens new possibilities for breeding and genetic manipulation to enhance desired sensory attributes in wine grapes (Dunlevy et al., 2013).

Mechanism of Action

Safety and Hazards

2-Ethyl-6-methoxypyrazine is safe at the proposed maximum dose level (0.5 mg/kg complete feed) as feed for cattle, salmonids and non-food-producing animals, and at the proposed normal use level of 0.1 mg/kg complete feed for pigs and poultry . Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application . Most are classified as irritating to the respiratory system .

Future Directions

properties

IUPAC Name |

2-ethyl-6-methoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6-4-8-5-7(9-6)10-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWQNTVAFQMDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

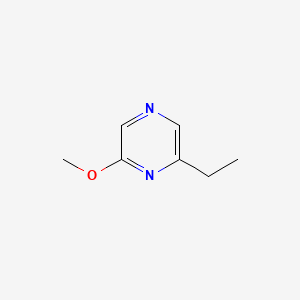

CCC1=CN=CC(=N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070688 | |

| Record name | Pyrazine, 2-ethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67845-38-9 | |

| Record name | 2-Ethyl-6-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-6-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-6-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80E31RDQ9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B3055850.png)

![2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B3055851.png)